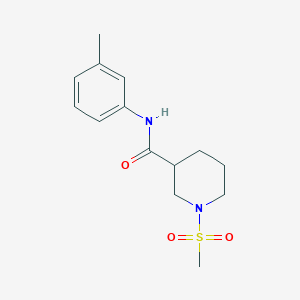![molecular formula C17H17N3O4S B5500856 6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)
6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules like benzoxazinones and their derivatives, including those with pyridinyl and pyrrolidinyl groups, often involves multi-step synthetic routes. For example, the synthesis of a pyridinyl-containing benzoxazine was achieved through the Mannich condensation of specific precursors, demonstrating the intricate methods required to incorporate such functional groups into a benzoxazine framework (Lin et al., 2014). Similarly, electrochemical radical cascade cyclizations have been employed to synthesize sulfonated 4H-3,1-benzoxazines, showcasing advanced techniques in constructing benzoxazine rings with sulfonate functionalities (He et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by complex interactions and bonding patterns. For instance, in the case of a synthesized compound with a benzoxazine ring, extensive intermolecular hydrogen bonding and pi-pi stacking interactions were observed, contributing to the stability and crystalline structure of the compound (Hwang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving benzoxazinone derivatives can be quite diverse, ranging from ring-opening reactions facilitated by specific functional groups to complex rearrangements. The presence of pyridinyl groups, for example, can catalyze the ring opening of benzoxazines, indicating the reactive nature of such structures and their potential in various chemical transformations (Lin et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, density, and thermal behavior, are often closely related to their molecular structure. The detailed crystallographic analysis can reveal information about the packing, density, and intermolecular interactions within the crystalline matrix (Hwang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and solubility, are influenced by the specific functional groups present in the molecule. For instance, sulfonated benzoxazines exhibit distinct chemical behaviors due to their sulfonate groups, which could impact their solubility and potential applications in various domains (He et al., 2020).
科学的研究の応用
Drug Delivery Systems : A study by Mattsson et al. (2010) explored the use of a water-soluble metalla-cage for the delivery of lipophilic pyrenyl derivatives, including biologically relevant structures. These host-guest systems demonstrated increased cytotoxicity against human ovarian A2780 cancer cells compared to the empty cage, suggesting potential applications in targeted drug delivery (Mattsson et al., 2010).
Chemical Synthesis : Furukawa et al. (1983) described the selective ipso-substitution in the pyridine ring, which can be applied to synthesize new types of macrocycles containing both oxa- and thia-bridges. This research provides insights into the synthesis of complex chemical structures involving pyridinyl-containing compounds (Furukawa et al., 1983).
Material Science Applications : A study by Lin et al. (2014) investigated the unusual curing behaviors of a pyridinyl-containing benzoxazine with epoxy resins. This research contributes to the understanding of polymer chemistry and material science, particularly in the context of thermal properties and solubility (Lin et al., 2014).
Antibacterial Activity : Research by Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials with potent activity against both Gram-positive and Gram-negative bacteria. This study is significant in the development of new antibacterial agents (Taguchi et al., 1992).
Organic Chemistry and Crystallography : Chinnakali et al. (2007) described the molecular structure of trans-1-ethyl-4,4,10-trimethyl-2-tosyl-1,2,3,3a,4,11b-hexahydro-11H-pyrrolo[3,4-c]pyrano[5,6-c]quinolin-11-one, contributing to the field of organic chemistry and crystallography (Chinnakali et al., 2007).
Theoretical and Computational Chemistry : Fahim and Ismael (2021) conducted a theoretical investigation and molecular docking study on some antimalarial sulfonamides, including COVID-19 drug research. This research provides insights into drug design and computational chemistry (Fahim & Ismael, 2021).
特性
IUPAC Name |
6-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-17-11-24-16-7-6-12(10-14(16)19-17)25(22,23)20-9-3-5-15(20)13-4-1-2-8-18-13/h1-2,4,6-8,10,15H,3,5,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKOFNNPCUZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)
![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)
![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)
![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)
![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)
![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)
